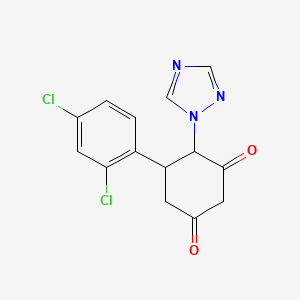
5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, or DCIT, is a compound used in scientific research as a chemical tool. DCIT is a small molecule that can be used to study the biochemical and physiological effects of other compounds. It is also used to study the mechanism of action of certain compounds and to test the advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives Formation
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, as a compound, is part of broader chemical families that have been explored for their potential in various synthetic routes and the formation of complex molecules. While the exact compound may not be directly referenced, its structural components have been involved in numerous studies highlighting the versatility of such moieties in organic synthesis.
Preparation of 1,4-Diketones and Derivatives : Freeman et al. (1992) demonstrated the preparation of 1,4-diphenyl and 1,4-bis(4-chlorophenyl)-1,4-butanediones reacting with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride, leading to the formation of 2,5-diaryl- or 5-methyl-2-arylthiophenes. This showcases the reactivity of similar dichlorophenyl-containing diketones in synthesizing complex molecules (Freeman, Kim, & Rodríguez, 1992).
Formation of 1,2-Dioxanes : Nishino et al. (1991) explored the reaction of various ethenes with manganese(III) acetate to produce 1,2-dioxanes, illustrating a pathway for cyclic peroxide formation. Such reactions highlight potential routes for derivatives of cyclohexanedione-based compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
One-Pot Synthesis of Complex Molecules : Sikkema (1993) reported a one-pot synthesis approach, transforming 1,4-cyclohexanedione-2,5-dicarboxylic methyl ester into a pentacyclic compound. This demonstrates the potential of cyclohexanedione derivatives in forming complex structures in a streamlined manner (Sikkema, 1993).
Synthesis and Structural Characterization of Isostructural Compounds : Kariuki et al. (2021) synthesized and characterized isostructural thiazoles containing similar phenyl and fluorophenyl groups, showing the utility of dichlorophenyl and triazolyl groups in the structural diversity of chemical compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-8-1-2-10(12(16)3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,6-7,11,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMWLVOWGCTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)
![Thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2680247.png)
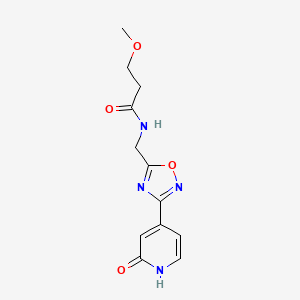
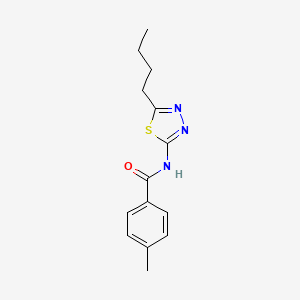
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)

![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)


![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
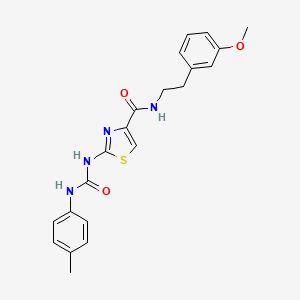
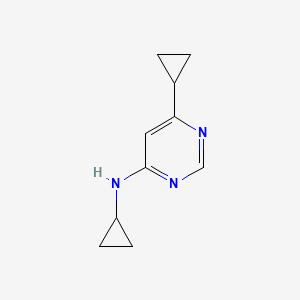
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
